Benzyl-(3,4-dimethoxy-benzyl)-amine

Overview

Description

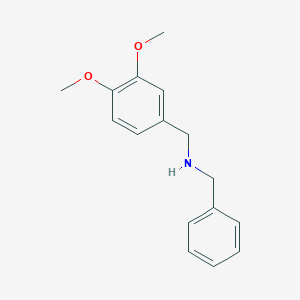

Benzyl-(3,4-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3,4-dimethoxybenzylamine moiety

Mechanism of Action

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of Benzyl-(3,4-dimethoxy-benzyl)-amine can be influenced by various environmental factors. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to

Biological Activity

Benzyl-(3,4-dimethoxy-benzyl)-amine is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activity, including its effects on various enzymes, potential anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 271.34 g/mol

The compound features a benzyl group attached to a dimethoxy-substituted benzyl moiety, which is believed to enhance its biological activity through various mechanisms.

1. Inhibition of Cholinesterases

Research has demonstrated that related compounds exhibit inhibitory activity against cholinesterases (ChE), particularly butyrylcholinesterase (BChE). For instance, derivatives similar to this compound have shown varying degrees of inhibition against BChE, which is significant for treating Alzheimer's disease. A study indicated that certain compounds displayed inhibition rates of up to 55% at concentrations of 100 μM, suggesting a potential therapeutic role in enhancing cholinergic signaling by preventing the breakdown of acetylcholine .

| Compound | BChE Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Compound 2t | 55% at 100 μM | - |

| Compound 2d | 71.8% at 100 μM | 1.38 |

| Compound 2i | - | 2.48 |

2. Anticancer Properties

This compound and its analogs have been evaluated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as U-937 and SK-MEL-1 with IC50 values ranging from 5.7 to 12.2 μM. The mechanism appears to involve the activation of apoptotic pathways without affecting tubulin polymerization or CDK activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-937 | 5.7 - 12.2 | Apoptosis induction |

| SK-MEL-1 | 5.7 - 12.2 | Apoptosis induction |

3. TRIM24 Bromodomain Inhibition

Another area of investigation involves the inhibition of TRIM24 bromodomain, which plays a role in tumorigenesis. Compounds derived from similar structures have shown promising results as TRIM24 inhibitors with IC50 values in the low micromolar range (1.08 μM for prostate cancer cells), indicating their potential utility in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission.

- Induction of Apoptosis : Its anticancer properties are attributed to the activation of apoptotic pathways in malignant cells.

- Targeting Epigenetic Regulators : The inhibition of TRIM24 indicates that this compound may affect gene expression related to cancer progression.

Case Studies and Experimental Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

- A study on the synthesis and evaluation of related compounds found that specific substitutions on the benzene ring significantly influenced their biological activity against cancer cell lines .

- Another investigation into cholinesterase inhibitors revealed structure-activity relationships (SAR) that could guide future drug design efforts targeting neurodegenerative diseases .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.